1-(tert-butyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Medicinal Chemistry Structure-Activity Relationship Isomer Purity

Specifically source the meta-substituted 3-methylbenzyl regioisomer (CAS 878693-98-2) to ensure SAR reproducibility. This halogen-free, lower-MW benzimidazole-pyrrolidinone probe explores hydrophobic pocket interactions distinct from ortho- or para-analogs, critical for avoiding false structure-activity conclusions in Alzheimer's/kinase research.

Molecular Formula C23H27N3O
Molecular Weight 361.489
CAS No. 878693-98-2
Cat. No. B2964237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-butyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
CAS878693-98-2
Molecular FormulaC23H27N3O
Molecular Weight361.489
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C
InChIInChI=1S/C23H27N3O/c1-16-8-7-9-17(12-16)14-25-20-11-6-5-10-19(20)24-22(25)18-13-21(27)26(15-18)23(2,3)4/h5-12,18H,13-15H2,1-4H3
InChIKeyMOMXWCNAZNYDFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(tert-Butyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 878693-98-2): A Specialized Benzimidazole-Pyrrolidinone Scaffold for Focused Library Design


1-(tert-butyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 878693-98-2) is a synthetic small molecule featuring a benzimidazole core linked to a pyrrolidin-2-one ring, further substituted with a tert-butyl group and a 3-methylbenzyl moiety . This compound belongs to a class of N-benzylated pyrrolidin-2-one derivatives investigated for their potential as central nervous system agents, including anti-Alzheimer's research based on the donepezil pharmacophore model [1]. Its structural complexity and specific substitution pattern differentiate it from simpler analogs, making it a candidate for structure-activity relationship (SAR) studies and focused chemical library synthesis.

Why In-Class Benzimidazole-Pyrrolidinone Compounds Cannot Simply Be Interchanged: The Criticality of the 3-Methylbenzyl Regioisomer


Within the benzimidazole-pyrrolidinone chemotype, minor structural variations critically modulate physicochemical properties and potential biological interactions. The target compound's 3-methylbenzyl (meta-methyl) substitution on the benzimidazole N1 position is a specific regioisomer distinct from closely related 2-methylbenzyl (ortho-methyl, CAS 878693-83-5) and 4-methylbenzyl (para-methyl, CAS 876889-06-4) analogs . In analogous benzylated pyrrolidin-2-one series targeting acetylcholinesterase, the position of substituents on the benzyl ring directly affects inhibitory potency, with different regioisomers showing divergent activity profiles [1]. Generic substitution with an incorrect regioisomer therefore risks introducing uncontrolled variables in SAR campaigns or medicinal chemistry optimization, undermining reproducibility and potentially leading to false structure-activity conclusions.

Evidence-Based Differentiation of 1-(tert-Butyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one


Regioisomeric Purity as a Determinant of SAR Precision: Ortho- vs. Meta- vs. Para-Methylbenzyl Substitution

The target compound is the meta-substituted isomer (3-methylbenzyl), whereas commercially available close analogs include the ortho (2-methylbenzyl, CAS 878693-83-5) and para (4-methylbenzyl, CAS 876889-06-4) variants . Each regioisomer presents a distinct spatial orientation of the methyl group, which can alter pi-stacking interactions, steric clash with hydrophobic pockets, and overall molecular shape. In related donepezil-derived benzylated pyrrolidin-2-one series, the substitution position on the benzyl ring was a key determinant of acetylcholinesterase inhibitory activity, with certain regioisomers showing substantially different potency [1]. Procuring the correct regioisomer is therefore essential for SAR reproducibility.

Medicinal Chemistry Structure-Activity Relationship Isomer Purity

Halogen-Free Scaffold Advantage: Contrasting the 3-Methylbenzyl and 3-Chlorobenzyl Analogs

A direct structural analog, 1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 878693-90-4), replaces the 3-methyl group with a chlorine atom, altering both electronic properties and molecular weight . The target compound, with a methyl substituent, has a molecular weight of 361.5 g/mol, whereas the chloro analog has a molecular weight of 381.9 g/mol, a difference of +20.4 g/mol . The absence of halogen in the target compound eliminates potential liabilities associated with halogenated aromatics, such as increased lipophilicity (higher logP), potential for CYP450 inhibition, and environmental persistence concerns, while retaining the benzimidazole-pyrrolidinone pharmacophore [1].

Drug Discovery Lead Optimization Physicochemical Properties

Commercial Availability and Stated Purity: A Procurement Benchmark Against Near Analogs

The target compound is listed by multiple suppliers with a typical stated purity of 95% . This is a standard research-grade purity comparable to closely related analogs such as the 2-methylbenzyl and 4-methylbenzyl variants, which are also available at similar purity levels from the same vendors . Consistency in purity specification across this compound family simplifies procurement planning, as quality expectations are uniform. Availability of the specific CAS number (878693-98-2) from established chemical suppliers ensures traceable sourcing with associated documentation.

Chemical Procurement Quality Control Research Supply

Scaffold Privilege in CNS Drug Discovery: Benzimidazole-Pyrrolidinone Class-Level Evidence

The benzimidazole-pyrrolidinone scaffold is a recognized privileged structure in medicinal chemistry, particularly for CNS targets. A published series of N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives, designed as donepezil analogs, demonstrated anti-Alzheimer's activity in both in vivo behavioral studies and in vitro biochemical assays [1]. Within that series, specific substitution patterns yielded compounds with profiles comparable to donepezil, the standard-of-care acetylcholinesterase inhibitor. The target compound, bearing the 3-methylbenzyl group, represents a specific substitution pattern within this explored chemical space, offering a distinct vector for SAR expansion [2]. High-strength quantitative comparative evidence specifically for this compound is currently limited in the published literature [3].

Neurodegenerative Disease Acetylcholinesterase Inhibition Fragment-Based Drug Design

Recommended Research and Procurement Scenarios for 1-(tert-Butyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one


Focused Kinase or CNS-Targeted Compound Library Design

Chemical biologists and medicinal chemists designing focused libraries for kinase inhibition or neurodegenerative disease targets can include this compound as a representative 3-methylbenzyl regioisomer. Its benzimidazole core is a known kinase hinge-binding motif, and the pyrrolidin-2-one ring offers a conformationally constrained scaffold with hydrogen-bonding capability [1]. The specific meta-methyl substitution provides a distinct vector for exploring hydrophobic pocket interactions not addressed by ortho- or para-substituted analogs, as inferred from published SAR trends in the benzylated pyrrolidin-2-one class .

Pharmacophore Validation in Alzheimer's Disease Model Systems

This compound can serve as a structural probe in pharmacophore validation studies for acetylcholinesterase (AChE) inhibition based on the donepezil model. While direct activity data for this compound is not published, the established class-level anti-Alzheimer's activity of closely related N-benzylated pyrrolidin-2-one derivatives supports its utility as a comparator or scaffold-hopping starting point [1]. Its distinctive substitution pattern differentiates it from reported active analogs, enabling the exploration of unexplored regions of chemical space within a validated phenotype.

Halogen-Free Lead Optimization Programs

For drug discovery projects where halogen-containing leads are deprioritized due to metabolic or toxicological concerns, this compound offers a halogen-free alternative to the 3-chlorobenzyl analog (CAS 878693-90-4). Procurement of this methyl-substituted variant, with its lower molecular weight (361.5 vs. 381.9 g/mol) and absence of a chlorine atom, supports preclinical lead optimization efforts aiming to improve drug-likeness parameters .

Regioisomeric SAR Studies for Intellectual Property Generation

Medicinal chemistry teams engaged in patent-driven SAR exploration can use this compound alongside its ortho- and para-methyl analogs (CAS 878693-83-5 and 876889-06-4) to systematically map the biological activity landscape around the benzimidazole N1-benzyl position. This regioisomeric set enables comprehensive Markush structure claiming and the identification of substitution-dependent activity cliffs, which are critical for securing robust composition-of-matter patent protection .

Quote Request

Request a Quote for 1-(tert-butyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.